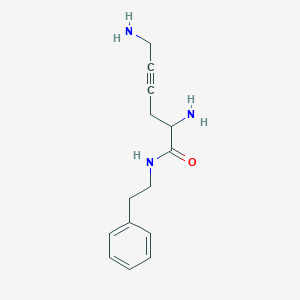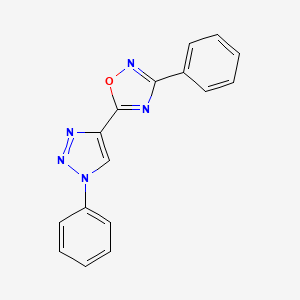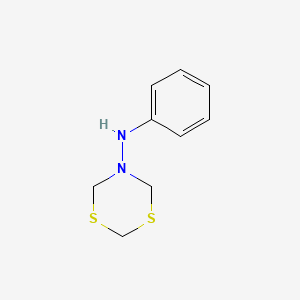
2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide: is an organic compound with a complex structure that includes both amine and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hex-4-yn-1-amine Backbone: This can be achieved through a series of reactions starting from commercially available precursors. For example, a halogenated hex-4-yne can be reacted with ammonia or an amine to introduce the amino group.
Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where the phenylethyl group is introduced to the hex-4-yn-1-amine backbone.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes, depending on the conditions and reagents used.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of enzyme interactions due to its unique structure.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of both amine and alkyne groups allows it to form strong interactions with various molecular targets, potentially inhibiting or modifying their function.
Comparación Con Compuestos Similares
2,6-Diaminohex-4-ynamide: Similar structure but lacks the phenylethyl group.
N-(2-Phenylethyl)hex-4-ynamide: Similar structure but lacks the amino groups at the 2 and 6 positions.
Uniqueness:
- The presence of both amine and alkyne groups in 2,6-Diamino-N-(2-phenylethyl)hex-4-ynamide makes it unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and potential applications.
Propiedades
Número CAS |
918872-02-3 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2,6-diamino-N-(2-phenylethyl)hex-4-ynamide |
InChI |
InChI=1S/C14H19N3O/c15-10-5-4-8-13(16)14(18)17-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,8-11,15-16H2,(H,17,18) |
Clave InChI |
NRUPVSGBQHKOBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C(CC#CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)

![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)

![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
